Naphthalen-2-yl(thiophen-3-yl)methanol
Description
Properties
IUPAC Name |
naphthalen-2-yl(thiophen-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-15(14-7-8-17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYTBXMGFVYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Naphthalen-2-yl(thiophen-3-yl)methanol has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Naphthalen-2-yl(thiophen-3-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular signaling pathways or inhibit specific enzymes involved in cancer cell proliferation.
Molecular Targets and Pathways Involved:
Antimicrobial: Cell membrane disruption, inhibition of cell wall synthesis
Anticancer: Inhibition of kinases, disruption of apoptosis pathways
Comparison with Similar Compounds
Substituent Variations on the Naphthalene Ring
- (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS 1443325-18-5) Structural Difference: Methoxy group at the 6-position of naphthalene. Properties: Molecular formula C₁₆H₁₄O₂S, molecular weight 270.35, predicted density 1.259 g/cm³, boiling point 467.7°C .
Phenyl vs. Naphthalene Core
- (2-Nitrophenyl)(thiophen-3-yl)methanol (Compound 62) Structural Difference: Phenyl ring with a nitro group replaces naphthalene. mellonella larvae: p = 0.0203) . Comparison: The nitro group introduces strong electron-withdrawing effects, increasing reactivity but reducing lipophilicity compared to naphthalene-based analogs.
Linker Group Modifications
- 3-[4-(Thiophene-3-carbonyl)naphthalen-2-yl]-benzoic acid (4e) Structural Difference: Carbonyl linker instead of hydroxymethyl. Synthesis: Microwave-assisted benzannulation with Pd catalysis .
Heterocyclic Additions
- (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS 2090951-91-8) Structural Difference: Thiophene integrated into a pyrazole ring system. Properties: Molecular formula C₁₀H₁₂N₂OS, molecular weight 208.28 . Comparison: The pyrazole moiety introduces additional hydrogen-bonding sites and rigidity, which may enhance target selectivity in enzyme inhibition.
Fluorinated Derivatives
- Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5) Structural Difference: Trifluoromethoxy-substituted phenyl replaces naphthalene. Properties: Molecular formula C₁₂H₉F₃O₂S, molecular weight 274.26 . Impact: The trifluoromethoxy group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration compared to naphthalene systems.
Data Table: Key Structural Analogs and Properties
Biological Activity
Naphthalen-2-yl(thiophen-3-yl)methanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its interactions with various biological targets, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a thiophene moiety and a hydroxymethyl group. This unique structure allows for diverse interactions with biological systems, making it a candidate for therapeutic applications.
1. Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophenes and naphthalenes have shown activity against various bacterial strains. In vitro studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different bacterial strains .
2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is relevant in neurodegenerative diseases like Parkinson's disease. Preliminary studies suggest that naphthalenes with thiophene substituents can exhibit selective inhibition of hMAO-B, potentially leading to neuroprotective effects . Molecular docking studies have indicated favorable binding interactions between the compound and the enzyme's active site, suggesting that modifications to its structure could enhance its inhibitory potency .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those similar to this compound. The research highlighted that certain derivatives displayed potent activity against E. coli and C. albicans, with MIC values significantly lower than those of standard antibiotics . This suggests that structural modifications could enhance the antimicrobial properties of naphthalene-thiophene hybrids.
Case Study 2: Neuroprotective Potential
In another study focused on hMAO inhibition, several benzo[b]thiophen-3-ol derivatives were synthesized and tested for their ability to modulate neurotransmitter levels in rat cortex synaptosomes. The findings indicated that these compounds could reduce oxidative stress markers and improve neurotransmitter balance, supporting their potential use in treating neurodegenerative conditions . Although not directly tested on this compound, these results provide a framework for exploring similar compounds in neuroprotection.
Data Tables
Q & A
Q. What are the common synthetic routes for preparing Naphthalen-2-yl(thiophen-3-yl)methanol, and what reagents are typically employed?
this compound is synthesized via multi-step reactions involving coupling between naphthalene and thiophene derivatives. A typical method includes:
- Step 1 : Functionalization of thiophene-3-carbaldehyde via Grignard or organometallic coupling to introduce the hydroxymethyl group.
- Step 2 : Cross-coupling (e.g., Suzuki-Miyaura) between a naphthalen-2-ylboronic acid and a thiophen-3-ylmethanol precursor, using palladium catalysts (e.g., Pd/C) in tetrahydrofuran (THF) or dimethylformamide (DMF) .
- Reagents : Sodium hydride (base), THF (solvent), and palladium catalysts are commonly used. Continuous flow reactors may optimize reaction efficiency in industrial settings .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation (e.g., observed m/z 314.0759 vs. calculated 314.0765 for related analogs) .
- X-ray Crystallography : Resolves 3D structure; SHELXL is widely used for refinement, particularly for resolving dihedral angles between aromatic systems (e.g., thiophene-naphthalene dihedral angles ≈24–88°) .
- Purity Analysis : HPLC or GC-MS, with purity ≥95% reported in optimized syntheses .
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHOS | Derived |
| Molecular Weight | 240.32 g/mol | Calculated |
| CAS Number | Not explicitly reported | — |
| Key Functional Groups | Hydroxymethyl, thiophene, naphthalene |
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes?
Conflicting stereochemical assignments (e.g., axial vs. equatorial hydroxymethyl orientation) arise from poor diffraction quality or dynamic disorder. Methodological solutions include:
- High-Resolution Data Collection : Use synchrotron radiation to enhance data resolution (<1.0 Å).
- SHELXL Refinement : Apply TWIN and BASF commands for twinned crystals, and restraints for flexible groups .
- Comparative Analysis : Overlay solved structures with computational models (DFT-optimized geometries) to validate bond angles and torsion parameters .
Q. What strategies optimize reaction yields in cross-coupling steps, and how are data inconsistencies addressed?
Yields vary due to catalyst poisoning or competing side reactions. Optimization approaches:
- Catalyst Screening : Pd(OAc)/XPhos systems improve coupling efficiency over Pd/C in polar solvents .
- Microwave-Assisted Continuous Flow (MACOS) : Reduces reaction time (e.g., from 24h to 10min) and improves reproducibility .
- Troubleshooting Low Yields : Monitor byproducts via LC-MS; adjust stoichiometry (e.g., boronic acid:halide ratio from 1:1 to 1.2:1) to suppress homo-coupling .
Q. How does the compound interact with biological targets, and what methodological frameworks are used to study its mechanism?
While direct data on this compound is limited, analogs suggest:
- Receptor Binding : Thiophene and naphthalene moieties engage in π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450).
- Assays :
- Contradiction Management : Discrepancies between in silico and experimental data are resolved by iterative refinement of force field parameters .
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Activity | Target | Reference |
|---|---|---|---|
| (5-Cyclopropyl-3-thienyl)methanol | Anticancer (IC = 2.5 μM) | Topoisomerase II | |
| Bipyraloxifene derivatives | Estrogen receptor modulation | ER-α/β |
Data Contradiction Analysis
Q. How are discrepancies in reported solubility and stability profiles reconciled?
Divergent solubility data (e.g., in DMSO vs. aqueous buffers) arise from:
- pH-Dependent Behavior : The hydroxymethyl group ionizes at high pH, increasing aqueous solubility.
- Degradation Pathways : Oxidative degradation of thiophene under light/heat; addressed via stability-indicating HPLC methods (e.g., gradient elution with UV detection at 254 nm) .
Q. Why do crystallographic studies report varying dihedral angles between the naphthalene and thiophene rings?
Differences stem from:
- Crystal Packing Effects : Hydrogen bonding (e.g., O-H···N interactions) forces conformational adjustments.
- Temperature During Data Collection : Lower temperatures (100 K) reduce thermal motion, yielding more precise angles .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
